molecular formula C17H14ClN3O3S B2516359 N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide CAS No. 392241-88-2

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide

Cat. No.: B2516359
CAS No.: 392241-88-2
M. Wt: 375.83
InChI Key: VUEVZGXUZPIBGZ-UHFFFAOYSA-N
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Description

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antiviral, antifungal, and antibacterial properties . The presence of the 4-chlorophenyl group and the 2,4-dimethoxybenzamide moiety in its structure contributes to its unique chemical and biological properties.

Mechanism of Action

Preparation Methods

The synthesis of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide typically involves multiple steps. Starting from 4-chlorobenzoic acid, the compound is synthesized through a series of reactions including esterification, hydrazination, salt formation, and cyclization . The esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, leads to the formation of the intermediate 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then converted into the final product through further reactions .

Chemical Reactions Analysis

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3S/c1-23-12-7-8-13(14(9-12)24-2)15(22)19-17-21-20-16(25-17)10-3-5-11(18)6-4-10/h3-9H,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUEVZGXUZPIBGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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